3-[3-(Dimethylamino)phenoxy]propan-1-ol
Description
3-[3-(Dimethylamino)phenoxy]propan-1-ol is a tertiary amine-containing propanol derivative with a phenoxy group substituted at the 3-position of the aromatic ring by a dimethylamino group. This structure confers unique physicochemical properties, such as moderate polarity and basicity, which make it relevant in pharmaceutical and chemical synthesis applications.
Properties
CAS No. |
81785-53-7 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-[3-(dimethylamino)phenoxy]propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-12(2)10-5-3-6-11(9-10)14-8-4-7-13/h3,5-6,9,13H,4,7-8H2,1-2H3 |
InChI Key |
IXODHHLQCGJFBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Structure: Features a diethylamino group and two methyl groups on the propanol backbone.
- Properties: Lower density (0.875 g/cm³) and higher molar mass (159.27 g/mol) compared to 3-[3-(dimethylamino)phenoxy]propan-1-ol due to bulkier substituents.
(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol
- Structure: Contains a trifluoromethyl group on the phenoxy ring and a methyl branch on the propanol chain.
- Synthesis : Synthesized via analogous methods but with a chiral center, leading to enantiomeric purity (>99% ee) confirmed by HPLC .
- Applications : The electron-withdrawing CF₃ group enhances stability and lipophilicity, making it suitable for bioactive molecule development.
3-(4-Fluorophenoxy)propan-1-ol and 3-(4-Iodophenoxy)propan-1-ol
- Structure: Para-substituted phenoxy propanols with halogens (F, I).
- Synthesis : Optimized yields (55–59%) using THF as a solvent, avoiding issues with DMF .
- Reactivity : Halogen substituents modulate electronic effects, influencing binding affinity in enzyme inhibition (e.g., aromatase P450 for breast cancer therapy).
3-(3,4-Dimethoxyphenyl)propan-1-ol
Table 1: Key Properties of this compound and Analogs
| Compound | Molar Mass (g/mol) | Key Substituents | Density (g/cm³) | Key Applications |
|---|---|---|---|---|
| This compound | ~221 (estimated) | Dimethylamino, phenoxy | N/A | Radiolabeling, enzyme inhibition |
| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | 159.27 | Diethylamino, methyl | 0.875 | Industrial synthesis |
| (S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol | ~234 | CF₃, methyl | N/A | Chiral pharmaceuticals |
| 3-(4-Fluorophenoxy)propan-1-ol | ~170 | Fluorine | N/A | Enzyme inhibitors |
| 3-(3,4-Dimethoxyphenyl)propan-1-ol | 196.25 | Dimethoxy | N/A | Fine chemicals |
Preparation Methods
Phenoxide Formation and Alkylation
3-(Dimethylamino)phenol undergoes deprotonation using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF). The resulting phenoxide attacks 3-chloropropan-1-ol or its tosylated derivative (3-tosyloxypropan-1-ol) at elevated temperatures (80–100°C), yielding the target compound after 12–24 hours. Workup typically involves aqueous extraction, solvent evaporation, and recrystallization from ethanol/water mixtures.
Reaction Conditions:
Limitations and Modifications
Competitive elimination reactions may occur with secondary alkyl halides, necessitating precise stoichiometry. Substituting 3-bromopropan-1-ol with epichlorohydrin mitigates this issue, as the epoxide’s strain facilitates ring-opening by the phenoxide. Post-reaction hydrolysis of the intermediate glycidyl ether with dilute HCl yields the propanol derivative.
Mitsunobu Reaction: Etherification via Reductive Coupling
The Mitsunobu reaction offers a stereospecific alternative for ether bond formation, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3-(dimethylamino)phenol with 1,3-propanediol.
Mechanism and Optimization
The reaction proceeds via oxidation-reduction between DEAD and PPh₃, generating a phosphorane intermediate that activates the diol’s primary hydroxyl group. Nucleophilic attack by the phenolic oxygen forms the ether linkage. Optimal yields (75–80%) are achieved with anhydrous tetrahydrofuran (THF) at 0–5°C.
Key Parameters:
-
Molar Ratio: Phenol:diol:DEAD:PPh₃ = 1:1.2:1.2:1.2
-
Solvent: THF, 0°C, 6 hours
-
Purification: Column chromatography (SiO₂, hexane/ethyl acetate)
Scalability Challenges
High reagent costs and stoichiometric phosphine oxide byproducts limit industrial applicability. Recent advances use polymer-supported PPh₃ to streamline purification, though yields drop marginally to 70%.
Epoxide Ring-Opening Strategy
Epichlorohydrin serves as a versatile alkylating agent in this method, reacting with 3-(dimethylamino)phenol under basic conditions to form a glycidyl ether intermediate. Acidic hydrolysis then converts the epoxide to the terminal alcohol.
Reaction Protocol
-
Epoxide Formation: Phenol, epichlorohydrin, and NaOH (10% aqueous) are stirred at 50°C for 8 hours.
-
Hydrolysis: The glycidyl ether is treated with H₂SO₄ (0.5 M) at 60°C for 4 hours.
Yield: 65–70% after solvent extraction (ethyl acetate) and distillation.
Reduction of Keto Intermediate: Borohydride-Mediated Approach
A less conventional route involves synthesizing 3-[3-(dimethylamino)phenoxy]propan-1-one via Friedel-Crafts acylation, followed by sodium borohydride (NaBH₄) reduction.
Ketone Synthesis and Reduction
3-(Dimethylamino)phenol reacts with acryloyl chloride in the presence of AlCl₃ to form the propanone derivative. Subsequent reduction with NaBH₄ in acetic acid at 5–10°C selectively yields the primary alcohol.
Data Highlights:
-
Reduction Time: 3 hours at 5°C
-
Workup: Neutralization with NaOH, extraction with ethyl acetate
Industrial-Scale Production: Continuous Flow Reactor Systems
Recent innovations employ continuous flow reactors to enhance reaction control and throughput. Pre-mixing 3-(dimethylamino)phenol and 3-chloropropan-1-ol in a microchannel reactor (residence time: 15 minutes) at 120°C achieves 85% conversion, surpassing batch reactor efficiency.
Comparative Analysis of Preparation Methods
| Method | Reagents/Catalysts | Temperature | Time | Yield | Scalability |
|---|---|---|---|---|---|
| Williamson Synthesis | K₂CO₃, 3-chloropropanol | 90°C | 18 hr | 72% | High |
| Mitsunobu Reaction | DEAD, PPh₃ | 0°C | 6 hr | 80% | Low |
| Epoxide Hydrolysis | Epichlorohydrin, H₂SO₄ | 60°C | 12 hr | 70% | Moderate |
| NaBH₄ Reduction | NaBH₄, acetic acid | 5°C | 3 hr | 77% | Moderate |
| Flow Reactor | Microchannel reactor | 120°C | 15 min | 85% | Very High |
Q & A
Basic Research Questions
What are the established synthetic routes for 3-[3-(Dimethylamino)phenoxy]propan-1-ol, and what key reaction parameters influence yield and purity?
Synthesis typically involves nucleophilic substitution or reduction reactions. For analogs like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol, reduction of nitro intermediates (e.g., 3-(aryl)-2-nitropropene) using NaBH4 or catalytic hydrogenation (Pd/C, H2) is common . Critical parameters include:
- Solvent choice : Polar aprotic solvents (THF, ethanol) enhance reaction homogeneity.
- Temperature : Controlled conditions (0–25°C) prevent side reactions like over-reduction.
- Catalyst loading : 5–10 wt% Pd/C optimizes hydrogenation efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .
How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm molecular structure via characteristic peaks (e.g., dimethylamino protons at δ 2.2–2.5 ppm, phenoxy aromatic signals at δ 6.5–7.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<0.1% threshold) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .
What are the primary safety considerations and handling protocols for this compound in laboratory settings?
- Hazards : Eye irritation (Category 2), acute oral toxicity (LD50 ~300–2000 mg/kg) .
- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
- Spill management : Absorb with inert material (vermiculite) and dispose via chemical waste protocols .
Advanced Research Questions
What strategies can be employed to optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Chiral catalysts : Use (R)- or (S)-BINAP ligands with Ru or Rh catalysts for enantioselective hydrogenation .
- Kinetic resolution : Enzymatic methods (lipases) selectively hydrolyze undesired enantiomers .
- Crystallization : Chiral resolving agents (e.g., tartaric acid) enhance diastereomeric salt separation .
How do solvent polarity and temperature variations impact the stability and degradation pathways of this compound under storage conditions?
- Polar solvents (e.g., water, methanol) accelerate hydrolysis of the dimethylamino group, forming tertiary amines.
- Elevated temperatures (>40°C) promote oxidation at the propanol chain, yielding ketone byproducts .
- Mitigation : Store in non-polar solvents (hexane) with antioxidants (BHT) at ≤25°C .
What computational modeling approaches are suitable for predicting the reactivity and intermolecular interactions of this compound in complex reaction systems?
- DFT calculations : Simulate transition states for nucleophilic substitution or hydrogen-bonding interactions .
- MD simulations : Analyze solvation effects and conformational stability in aqueous/organic matrices .
- QSAR models : Correlate substituent effects (e.g., methoxy vs. dimethylamino groups) with biological activity .
How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different in vitro assays?
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Purity validation : Use LC-MS to confirm compound integrity and exclude batch-to-batch variability .
- Orthogonal assays : Compare results from fluorescence-based and radiometric assays to identify methodological biases .
What advanced analytical techniques are critical for elucidating the solid-state structure and fragmentation patterns of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
